Apitolisib

Descripción general

Descripción

- Actualmente se encuentra en ensayos clínicos de fase II para el tratamiento del cáncer de mama, cáncer de próstata, cáncer endometrial y tumores renales.

- El compuesto también se ha estudiado en ensayos clínicos de fase I para el linfoma no Hodgkin.

- This compound se dirige tanto a las vías PI3K como a mTOR, que desempeñan funciones esenciales en la oncogenia .

Apitolisib: es un inhibidor de molécula pequeña administrado por vía oral desarrollado por Genentech.

Aplicaciones Científicas De Investigación

Investigación del cáncer: El enfoque principal de Apitolisib radica en la terapia del cáncer debido a su impacto en la red de señalización PI3K–PTEN–AKT–mTOR.

Biología: Los investigadores estudian sus efectos sobre el crecimiento, la supervivencia y el metabolismo celular.

Medicina: Los ensayos clínicos exploran su eficacia en diferentes tipos de cáncer.

Industria: Aplicaciones potenciales en el desarrollo de fármacos y la medicina personalizada.

Mecanismo De Acción

- Apitolisib inhibe las quinasas PI3K y mTOR, interrumpiendo la vía PI3K–AKT–mTOR.

- Al hacerlo, interfiere con la proliferación, la supervivencia y el metabolismo celular.

- Los objetivos moleculares incluyen las isoformas de PI3K y los complejos mTOR (mTORC1 y mTORC2).

Safety and Hazards

The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Direcciones Futuras

Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

Análisis Bioquímico

Biochemical Properties

Apitolisib plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is a potent inhibitor of class I PI3K and mTOR kinases . These kinases are critical components of the PI3K-Akt-mTOR signaling pathway, which regulates cell growth, survival, and metabolism . By inhibiting these kinases, this compound disrupts this pathway, thereby exerting its therapeutic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in hepatocellular carcinoma cells, this compound counteracts the effect of HIF-2α, thereby inducing cell apoptosis . It also exhibits dose-proportional pharmacokinetics with target modulation at doses ≥16 mg .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual inhibitor of class I PI3K and mTOR kinases, this compound exerts its effects at the molecular level . It suppresses phosphorylated serine-473 AKT levels by ≥90% in platelet-rich plasma within 4 hours at the maximum tolerated dose (MTD) of 50 mg .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound demonstrated favorable pharmacokinetics and evidence of biologic activity in a first-in-human phase I study .

Metabolic Pathways

This compound is involved in the PI3K-Akt-mTOR signaling pathway . This pathway is a critical driver of oncogenesis, and successful inhibition of this system is a major objective in cancer drug discovery

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para apitolisib no están ampliamente disponibles en el dominio público. Se sintetiza a través de procesos químicos.

- Los investigadores han optimizado su síntesis para lograr una farmacocinética y una actividad biológica favorables.

Análisis De Reacciones Químicas

- Apitolisib inhibe ambas isoformas de PI3K (α, β, δ, γ) con valores de IC50 de 5 nM, 27 nM, 7 nM y 14 nM, respectivamente.

- También actúa como un inhibidor de mTOR con un valor de Ki de 17 nM.

- El compuesto experimenta diversas reacciones, incluida la fosforilación y la modulación de las vías de señalización descendentes.

Comparación Con Compuestos Similares

- La singularidad de Apitolisib radica en su doble inhibición de PI3K y mTOR.

- Los compuestos similares incluyen otros inhibidores de PI3K (p. ej., idelalisib, copanlisib) e inhibidores de mTOR (p. ej., everolimus, temsirolimus).

Propiedades

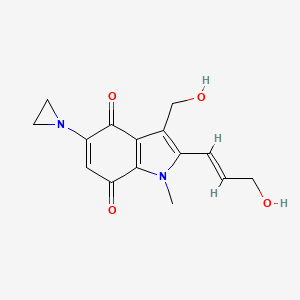

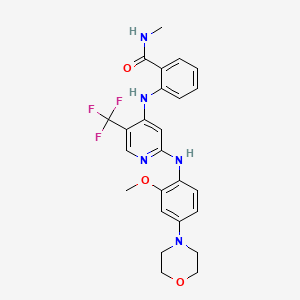

IUPAC Name |

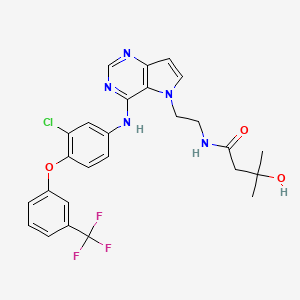

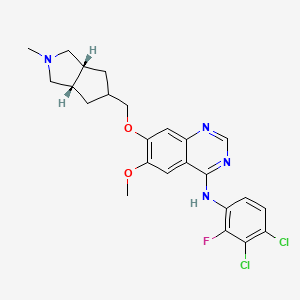

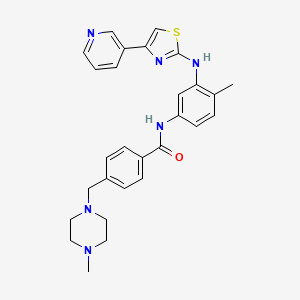

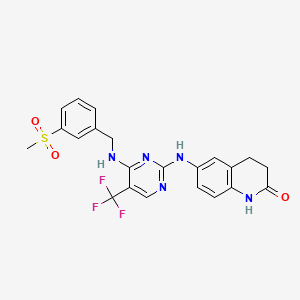

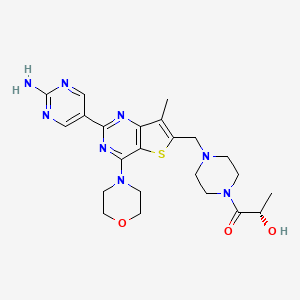

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVVNQKCSKSHKT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145738 | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032754-93-0 | |

| Record name | Apitolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apitolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APITOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.